Hydroxycotinine
Overview
Description
trans-3’-Hydroxycotinine: is a metabolite of nicotine, formed through the action of the enzyme cytochrome P450 2A6 (CYP2A6) on cotinine . It is a significant biomarker used to measure nicotine exposure and metabolism in the body . This compound is particularly important in studies related to tobacco use and smoking cessation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxycotinine typically involves the hydroxylation of cotinine. This process can be achieved using various methods, including enzymatic reactions with CYP2A6 . The reaction conditions often involve the use of cofactors such as NADPH to facilitate the enzymatic activity .
Industrial Production Methods: In an industrial setting, the production of trans-3’-Hydroxycotinine can be scaled up using bioreactors that contain the necessary enzymes and cofactors. The process involves the continuous feeding of cotinine and the extraction of the product using techniques such as liquid-liquid extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions: trans-3’-Hydroxycotinine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of trans-3’-Hydroxycotinine .
Scientific Research Applications
trans-3’-Hydroxycotinine has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-3’-Hydroxycotinine involves its role as a metabolite of nicotine. It is formed through the hydroxylation of cotinine by CYP2A6 . This compound is then further metabolized and excreted from the body. The molecular targets and pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolism of nicotine and its derivatives .
Comparison with Similar Compounds
Cotinine: The primary metabolite of nicotine, with a longer half-life compared to trans-3’-Hydroxycotinine.
Nornicotine: Another metabolite of nicotine, which is also used as a biomarker for nicotine exposure.
Anabasine: A tobacco alkaloid that is not a nicotine metabolite but is used to indicate tobacco use.
Uniqueness: trans-3’-Hydroxycotinine is unique due to its specific formation through the action of CYP2A6 on cotinine. Its ratio to cotinine is used as a biomarker for nicotine metabolism and clearance from the body, making it a valuable tool in both clinical and research settings .
Properties
IUPAC Name |
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKCJXZZNAUIQN-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873224 | |
Record name | trans-3'-Hydroxycotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34834-67-8, 108450-02-8 | |
Record name | Hydroxycotinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34834-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxycotinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034834678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108450028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3'-Hydroxycotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34834-67-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-HYDROXYCOTININE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7LH47Y29A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of nicotine in humans?
A1: The primary metabolic pathway of nicotine in humans involves its conversion to cotinine, primarily facilitated by the cytochrome P450 enzyme CYP2A6. []
Q2: How is hydroxycotinine formed in the body?
A2: this compound is formed through the further metabolism of cotinine, also primarily catalyzed by the CYP2A6 enzyme in the liver. [, ]
Q3: Why is this compound considered a reliable biomarker of nicotine exposure?
A3: this compound and its glucuronide conjugate represent a significant portion, up to 50%, of nicotine metabolites excreted in smokers' urine, making it a more reliable indicator of long-term exposure compared to nicotine itself. [, , ]
Q4: Can this compound be used to differentiate between light and heavy smokers?
A4: Preliminary data suggests that the ratio of this compound to cotinine in oral fluid may help differentiate light smokers from heavy smokers. Higher ratios are generally observed in heavy smokers. []
Q5: Are there other potential biomarkers for tobacco exposure in horses?
A5: Research suggests that both trans-3'-hydroxycotinine and anatabine could be used as potential biomarkers in equine urine and plasma to indicate recent exposure to tobacco products. []
Q6: What is the role of CYP2A6 in the metabolism of cotinine?
A6: CYP2A6 plays a crucial role in cotinine metabolism by catalyzing its conversion to trans-3'-hydroxycotinine, the primary metabolite of cotinine found in humans. [, ]
Q7: How does CYP2A6 genotype affect this compound levels?
A7: Research indicates a correlation between the 3-hydroxycotinine/cotinine ratio and CYP2A6 genotype. Individuals with certain CYP2A6 variants, such as the CYP2A6*12A allele, may exhibit altered ratios. []
Q8: Besides CYP2A6, are there other enzymes involved in this compound metabolism?
A8: While CYP2A6 is the primary enzyme, studies suggest other enzymes may contribute to a lesser degree, as evidenced by the presence of trans-3'-hydroxycotinine even in individuals with a complete deletion of the CYP2A6 gene. []
Q9: What are the implications of interindividual variability in nicotine metabolism?
A9: This variability, influenced by factors like CYP2A6 polymorphisms, can affect nicotine clearance rates, potentially influencing smoking behaviors, responses to nicotine replacement therapies, and even the risk of developing smoking-related diseases. [, ]
Q10: Does watercress consumption influence nicotine metabolism?
A10: Studies show that while watercress consumption might not significantly alter the oxidative metabolism of nicotine and cotinine, it appears to increase the levels of glucuronide conjugates of cotinine and trans-3'-hydroxycotinine, likely by inducing UDP-glucuronosyltransferase activity. []
Q11: What analytical techniques are commonly employed to quantify this compound in biological samples?
A11: Various analytical techniques are utilized, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) often coupled with mass spectrometry. [, , , , , ]
Q12: Why are internal standards, like deuterated cotinine, used in these analytical methods?
A12: Internal standards help correct for variations during sample preparation and analysis, ensuring accurate and reliable quantification of the target compounds. [, ]
Q13: What is the significance of enzymatic hydrolysis in measuring this compound glucuronides?
A13: Glucuronidation, a common metabolic process, conjugates this compound with glucuronic acid. Enzymatic hydrolysis using β-glucuronidase breaks this bond, allowing for the measurement of both free and conjugated forms of the metabolite. [, ]
Q14: Why is the stability of biomarkers in wastewater important for wastewater-based epidemiology?
A14: The degradation of biomarkers like cotinine and trans-3'-hydroxycotinine can impact the accuracy of consumption estimates. Their stability ensures reliable data for public health policy. []
Q15: How can surface-enhanced Raman scattering (SERS) be applied to analyze nicotine and its metabolites?
A15: SERS, combined with chemometric analysis, allows for simultaneous quantification of nicotine, cotinine, and trans-3'-hydroxycotinine without requiring time-consuming chromatographic separation, offering a potentially faster and more efficient analytical approach. []
Q16: What is the molecular formula and weight of this compound?
A16: this compound (C10H14N2O2) has a molecular weight of 194.23 g/mol. []
Q17: Describe a method for the chemical synthesis of trans-3'-hydroxycotinine.
A17: A common method involves a two-step process starting with cotinine. The first step utilizes NaN[(CH3)3Si]2 and dibenzyl peroxydicarbonate, followed by base-catalyzed hydrolysis to yield trans-3'-hydroxycotinine. []
Q18: How is the stereochemistry of this compound determined?
A18: Techniques like GC-MS and NMR spectroscopy are used to distinguish between the cis and trans isomers of 3′-hydroxycotinine, confirming that the trans isomer is the major metabolite in humans. [, ]
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